REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=C[C:2]=1[C:11](=[O:26])[CH2:12][C:13]([O:15][C:16]([CH3:25])([CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[CH:17]=[CH2:18])=[O:14].CC(O)(CCC=C(C)C)C=C.C=C1OC(=O)C1>>[O:26]=[C:11]([CH3:2])[CH2:12][C:13]([O:15][C:16]([CH3:25])([CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[CH:17]=[CH2:18])=[O:14]
|
Name
|
3,7-dimethyl-1,6-octadien-3-yl 3(β-naphthyl)-3-oxo-propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(CC(=O)OC(C=C)(CCC=C(C)C)C)=O
|
Name
|
β-ketoester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)(CCC=C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC(C=C)(CCC=C(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |